molecular formula C24H18ClN3O3S2 B2510876 N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900002-70-2

N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2510876
CAS No.: 900002-70-2
M. Wt: 496
InChI Key: QOGWQKPUCUSMEX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H18ClN3O3S2 and its molecular weight is 496. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on available research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzofuro-Pyrimidine Core : The initial step typically includes the reaction of a suitable precursor with thiophenes to form the benzofuro-pyrimidine structure.
  • Chlorobenzylation : The introduction of the 4-chlorobenzyl group is achieved through electrophilic substitution reactions.
  • Acetamide Formation : The final step involves the formation of the acetamide linkage, which is crucial for the compound's biological activity.

The biological activity of N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various cellular pathways, leading to diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar compounds in its class. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and growth.

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective effects. For example, compounds with similar thiophene and pyrimidine structures have been reported to enhance neurochemical profiles in models of neurodegenerative diseases, suggesting potential applications in treating conditions like epilepsy and Alzheimer’s disease.

Case Studies

  • Anticancer Screening : A study published in Nature identified a novel anticancer compound through screening drug libraries on multicellular spheroids. This approach demonstrated that compounds with similar structural characteristics could effectively target cancer cells while minimizing toxicity to normal cells .
  • Neuroprotective Profiling : In a zebrafish model of epilepsy, compounds structurally related to N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited significant neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .

Pharmacological Profiles

Activity Effect Reference
AnticancerInhibition of cell proliferation
NeuroprotectionEnhancement of neurochemical profiles
AntioxidantReduction of oxidative stress

Toxicity Studies

Preliminary toxicity assessments indicate that compounds with similar structures exhibit low toxicity profiles in vitro, making them promising candidates for further development.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3S2/c25-16-9-7-15(8-10-16)12-26-20(29)14-33-24-27-21-18-5-1-2-6-19(18)31-22(21)23(30)28(24)13-17-4-3-11-32-17/h1-11H,12-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGWQKPUCUSMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NCC4=CC=C(C=C4)Cl)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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